1-(2-Pyridyl)azulene
Description
Significance of Azulene-Pyridine Conjugation in π-System Design
Linking a pyridine (B92270) ring to the azulene (B44059) core, as in 1-(2-pyridyl)azulene, creates a larger, more complex π-system. This extended conjugation can lead to bathochromic shifts in absorption spectra and tune the HOMO and LUMO energy levels. mdpi.com The presence of the nitrogen atom in the pyridine ring introduces a site for protonation or coordination with metal ions, which can result in observable changes in color and spectral properties, making these compounds potentially useful as chemosensors or pH indicators. mdpi.comacs.org Research has shown that the position of the pyridyl substituent on the azulene skeleton can influence the color and spectral changes observed upon addition of acids or metal ions. acs.org
Furthermore, azulene-pyridine fused systems have shown potential as semiconductors, with studies exploring their charge transport properties. nsf.govmit.eduacs.org The combination of the unique electronic features of azulene and the chemical versatility of pyridine allows for the design of novel functional materials with potential applications in organic electronics and photonics. nih.govresearchgate.netresearchgate.net
Historical Trajectories and Milestones in this compound Investigation
The study of azulene chemistry has a history dating back over a century, with early investigations focusing on its isolation and basic properties. mdpi.com The first total synthesis of azulene was achieved in 1936. du.ac.in Over time, synthetic methods for preparing substituted azulenes have been developed, including those involving ring-opened pyridinium (B92312) or pyrylium (B1242799) salts and reactions of tropone (B1200060) derivatives. tcichemicals.com
Research into heterocycle-substituted azulenes, including those with pyridine moieties, has been an active area. While general methods for synthesizing azulene derivatives with six-membered nitrogen-containing heterocycles like pyridine have been explored, the specific investigation into this compound and its derivatives has seen significant developments, particularly in recent decades. mdpi.comresearchgate.netsemanticscholar.org
Milestones in the investigation of this compound include the development of facile synthetic methods for its preparation and the detailed study of its properties. For instance, methods for synthesizing 1- and 2-pyridylazulenes, as well as 1,3-dipyridylazulenes, have been reported. acs.org Investigations into the color and spectral changes of pyridylazulenes upon interaction with acids and metal ions have highlighted their potential as indicators. mdpi.comacs.org More recent work has focused on incorporating azulene and pyridine units into larger fused systems to explore their electronic and charge transport characteristics for materials science applications. nsf.govmit.eduacs.org The synthesis of 1-(2-pyridyl)azulenes bearing specific functional groups, such as thiol and methylthio groups, and the investigation of their metal ion sensitivity represent further advancements in this field. mdpi.comsemanticscholar.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11N |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-azulen-1-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-6-12-9-10-14(13(12)7-3-1)15-8-4-5-11-16-15/h1-11H |
InChI Key |
JJQOENWNQLDFNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C3=CC=CC=N3 |
Synonyms |
1-pyridylazulene |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of 1 2 Pyridyl Azulene and Its Analogues
Regioselective Functionalization Approaches
Regioselective functionalization is crucial for selectively introducing the 2-pyridyl group onto the azulene (B44059) scaffold, predominantly at the C1 position. Various strategies have been explored to control this selectivity.
Electrophilic Substitution Strategies
Electrophilic substitution on azulene typically occurs at the C1 and C3 positions due to their higher electron density. Functionalization at these positions with electrophilic pyridine (B92270) sources requires specific activation protocols.
Pyridine N-oxides have been employed in Reissert-Henze-type reactions for the synthesis of 1-(2-pyridyl)azulene and its derivatives. This method involves the reaction of azulene or substituted azulenes with pyridine N-oxide or substituted pyridine N-oxides in the presence of an activating agent.
Research findings indicate that the reaction of azulene (compound 1) with pyridine N-oxide (compound 20a) in the presence of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) yields this compound (compound 21) in moderate to good yields. This procedure is also applicable to substituted azulenes and substituted pyridine N-oxides, allowing for the synthesis of corresponding 1-(2-pyridyl- and 2-quinolyl)azulenes mdpi.comresearchgate.net.
Data from a reported synthesis using this method:
| Reactant 1 (Azulene Derivative) | Reactant 2 (Pyridine N-Oxide Derivative) | Activating Agent | Product (this compound Analogue) | Yield (%) | Reference |
| Azulene (1) | Pyridine N-oxide (20a) | Tf₂O | This compound (21) | Moderate to good | mdpi.comresearchgate.net |
| Substituted Azulene (20b) | Pyridine N-oxide (20a) | Tf₂O | Substituted this compound (22a) | Moderate to good | mdpi.comresearchgate.net |
| Azulene (1) | Substituted Pyridine N-oxide (20c) | Tf₂O | 1-(Substituted 2-Pyridyl)azulene (22b) | Moderate to good | mdpi.comresearchgate.net |
Triflic anhydride (Tf₂O) plays a crucial role in activating pyridine N-oxides for electrophilic attack on the azulene core in the Reissert-Henze-type reaction mdpi.comresearchgate.net. Tf₂O acts as a strong electrophile, reacting with the pyridine N-oxide to form a highly reactive intermediate, such as an O-triflated species, which is then susceptible to nucleophilic attack by azulene researchgate.net.
Beyond the Reissert-Henze-type reaction, triflic anhydride activation protocols have also been explored in other electrophilic substitution reactions involving azulenes and heteroaromatic systems, such as Vilsmeier-Haack-type arylation for the synthesis of 1-(indol-2-yl)azulenes researchgate.net. This highlights the utility of Tf₂O in facilitating the coupling of electron-rich azulenes with activated electrophiles derived from nitrogen-containing heterocycles.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, particularly those involving palladium, offer powerful and versatile routes for forming carbon-carbon bonds between azulene and pyridine moieties. These methods often provide better control over regioselectivity compared to traditional electrophilic substitution.
The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl- or heteroarylboronic acid or ester with an aryl or heteroaryl halide or pseudohalide catalyzed by a palladium complex, is a widely used method for constructing biaryl systems. This methodology has been applied to the synthesis of substituted azulenes, including those with heteroaryl substituents mdpi.comrsc.org.
While direct examples of Suzuki coupling specifically for the synthesis of this compound were not extensively detailed in the provided information, the method is applicable to coupling azulenyl boronates or halides with pyridyl halides or boronates. One study mentions the synthesis of a compound via Suzuki coupling of an azulene derivative with 2-bromopyridine, which was subsequently modified. Another source indicates that 2-azulenylboronate can be used as a starting material in Suzuki-Miyaura reactions mdpi.comrsc.org.
A related example demonstrating the application of Suzuki coupling in azulene chemistry:
| Azulene Component | Pyridine Component | Catalyst | Base | Solvent | Product (Azulene Analogue) | Yield (%) | Reference |
| Azulene derivative (2) | 2-Bromopyridine | Pd catalyst | Not specified | Not specified | Compound 3 (intermediate) | 83 | |
| Azulen-2-ylboronate (15.2) | Aromatic aldehyde | Not specified | Not specified | Not specified | Azulene-fused polycycle (41.2) | Not specified | rsc.org |
The Negishi cross-coupling reaction, which involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or pseudohalide, is another valuable tool for synthesizing substituted azulenes. This method is particularly useful when dealing with sensitive functional groups or when specific regioselectivity is required.
Negishi cross-coupling has been successfully applied to the synthesis of pyridyl-substituted azulenes. For instance, the reaction of 1,3-dihaloazulenes with 2-pyridylzinc bromide (compound 34) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, has been reported for the synthesis of 1,3-di(2-pyridyl)azulene. This approach provides a route to introduce pyridyl groups at the C1 and C3 positions of the azulene core.
Furthermore, Negishi coupling methodologies have been utilized for the synthesis of 2-(pyridyl- and pyrimidiyl)azulenes using 2-azulenyl zinc reagents mdpi.com. This demonstrates the versatility of the Negishi reaction in accessing different substitution patterns on the azulene ring.
Reported Negishi coupling reactions for pyridylazulene synthesis:
| Azulene Component | Pyridine Component | Catalyst | Conditions | Product (Pyridylazulene) | Yield (%) | Reference |
| 1,3-Dihaloazulene | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | rt, under argon | 1,3-Di(2-pyridyl)azulene | 31-69 | |
| 2-Azulenyl zinc reagent | Pyridyl halide | Pd catalyst | Not specified | 2-(Pyridyl)azulene | Not specified | mdpi.com |
These advanced methodologies offer efficient and regioselective routes for the synthesis of this compound and its analogues, enabling further exploration of their unique properties and potential applications.
Synthesis of Structural Analogues and Derived Architectures
Preparation of Fused Azulene-Pyridine Systems
Fused azulene-pyridine systems, also known as aza-polycyclic aromatic hydrocarbons (aza-PAHs) incorporating the azulene framework, are relatively rare due to limited synthetic methods. researchgate.netacs.org However, recent research has reported unexpected routes to these complex ring systems.
One notable method involves the reductive cyclization of 1-nitroazulenes. researchgate.netacs.orgnih.govacs.orgscispace.commit.eduacs.org This approach has successfully yielded azulene- and pyridine-fused heteroaromatics, such as Az-Py-1, a seven-fused ring system. researchgate.netacs.orgacs.orgmit.edu The synthesis of Az-Py-1 begins with 2-chloro-1-nitroazulene, which undergoes Suzuki-Miyaura cross-coupling. acs.orgmit.edu An unexpected formal C-H insertion facilitated by reduction with triphenylphosphine (B44618) leads to the formation of the fused system. researchgate.net This reductive cyclization method has been shown to be effective for constructing azulene- and pyridine-fused heteroaromatics, with analogues Az-Py-2 to Az-Py-6 also synthesized using this approach. researchgate.netacs.orgacs.orgmit.edu
The structure of Az-Py-1 has been confirmed by single-crystal X-ray analysis, revealing a relatively planar backbone. researchgate.netacs.orgacs.orgmit.edu The C-N bond lengths within the pyridine moiety are consistent with aromatic C-N bonds. acs.org
Another approach to fused azulene-pyridine systems involves domino reactions. For instance, a method for preparing 11H(2H)-4-oxopyrazolo[3',4':6,5]pyrido[3,2-a]azulene derivatives has been developed through the domino reaction of a suitable precursor with hydrazines. mdpi.com Additionally, azuleno[2,1-b]pyridazines can be obtained by the condensation between 1-cyanoacetyl-2-methoxyazulene and aryldiazonium salts in pyridine. mdpi.com
| Fused System Name | Starting Material(s) | Key Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|
| Az-Py-1 | 1-nitroazulene derivative | Reductive Cyclization | 34 | acs.org |
| Az-Py-2 to Az-Py-6 | 1-nitroazulene compounds | Reductive Cyclization | 24-62 | acs.org |
| Azuleno[2,1-b]pyridazines | 1-cyanoacetyl-2-methoxyazulene, aryldiazonium salts | Condensation | Good | mdpi.com |
Detailed research findings on Az-Py-1 and its analogues suggest their potential as semiconductors, with single-crystal ribbons of Az-Py-1 exhibiting hole mobilities up to 0.29 cm² V⁻¹ s⁻¹. researchgate.netacs.orgnih.govacs.orgmit.edu
Synthetic Routes to Polyazulene Scaffolds (Bi-, Ter-, Quinqueazulenes)
The synthesis of polyazulene scaffolds, such as biazulenes, terazulenes, and quinqueazulenes, involves linking multiple azulene units together. These extended π-conjugated systems are of interest for their electronic and optical properties. nih.govconnectedpapers.comresearchgate.netresearchmap.jp
One method for preparing polyazulenes, specifically 1,6'-bi-, 1,6';3,6''-ter-, and quinqueazulenes composed of the 1,6'-biazulene unit, utilizes Zincke salts. nih.govconnectedpapers.comresearchgate.netresearchmap.jp The reaction of Zincke salts with secondary amines, followed by sequential condensation-cyclization with cyclopentadienide (B1229720) ions (known as the Ziegler-Hafner method), yields these polyazulene structures. nih.gov
Another approach to polyazulenes involves palladium-catalyzed cross-coupling reactions. For example, 1,3-polyazulene can be synthesized via the Yamamoto protocol. beilstein-journals.org Similarly, directly connected 4,7-polyazulenes have been prepared. beilstein-journals.org Poly(thienyl-azulene) conjugated polymers, capable of absorbing in the near IR region, have also been synthesized. beilstein-journals.orgnih.gov
Polyazulenes can also be synthesized through oxidative polymerization. For instance, poly{1,3-bis[2-(3-alkylthienyl)]azulene} polymers have been obtained by the oxidative polymerization of 1,3-bis(3-alkylthienyl)azulene using ferric chloride. beilstein-journals.orgnih.gov
| Polyazulene Type | Synthetic Method | Key Intermediate/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| 1,6'-Biazulenes | Ziegler-Hafner method (from Zincke salts) | Cyclopentadienide ions | - | nih.gov |
| 1,6';3,6''-Terazulenes | Ziegler-Hafner method (from Zincke salts) | Cyclopentadienide ions | - | nih.gov |
| Quinqueazulenes | Ziegler-Hafner method (from Zincke salts) | Cyclopentadienide ions | - | nih.gov |
| 1,3-Polyazulene | Yamamoto protocol | Palladium catalyst | - | beilstein-journals.org |
| 4,7-Polyazulenes | Various methods | - | - | beilstein-journals.org |
| Poly{1,3-bis[2-(3-alkylthienyl)]azulene} | Oxidative polymerization | Ferric chloride | 42-58 | beilstein-journals.orgnih.gov |
Research findings on polyazulenes highlight their structural, optical, and electrochemical properties, which are influenced by the substituents and their positions on the azulene ring. nih.gov
Access to Other Heteroaryl-Substituted Azulenes (e.g., Quinolyl, Isoquinolyl, Thienyl)
Beyond pyridyl-substituted azulenes, synthetic methodologies have been developed to access azulenes bearing other heteroaryl groups, including quinolyl, isoquinolyl, and thienyl moieties. researchgate.netmdpi.commdpi.comclockss.orgresearchgate.netclockss.org
A Reissert-Henze type reaction is applicable to the synthesis of 1-(quinolyl and isoquinolyl)azulenes. researchgate.netmdpi.comconnectedpapers.comsemanticscholar.orgmdpi.com This reaction involves the reaction of azulene derivatives with N-oxides of heterocycles, such as quinoline (B57606) N-oxide, in the presence of trifluoromethanesulfonic anhydride (Tf₂O), yielding the corresponding 1-(2-quinolyl)azulenes in moderate to good yields. researchgate.netmdpi.com
Electrophilic substitution reactions have also been employed for the synthesis of heteroaryl-substituted azulenes, although functionalization at the 2-position of azulene is generally less reactive towards electrophiles. mdpi.comsemanticscholar.org However, an efficient synthesis of 2-heteroarylazulene derivatives, including 2-(4-pyridyl)azulene, has been established via electrophilic substitution of 6-dimethylamino-1,3-bis(methylthio)azulene with triflates of N-containing heteroarenes in the presence of excess heteroarenes. mdpi.comresearchgate.netsemanticscholar.org
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-heteroaryl bonds in azulene chemistry. The Suzuki-Miyaura cross-coupling reaction has been used in the synthesis of fused azulene-pyridine systems, starting from 2-chloro-1-nitroazulene. acs.orgmit.edu Palladium-catalyzed cross-coupling reactions of 2-iodoazulene (B3051789) and 6-bromoazulene with lithium pyridyl and quinolyl magnesium ate-complexes afford the corresponding 2- and 6-heteroarylazulene derivatives. mdpi.comresearchgate.net Stille coupling reactions have also been applied, for example, in the synthesis of poly(2-arylazulene-alt-thiophene) copolymers from 1,3-dibromo-2-arylazulenes and bis(trimethylstannyl)thiophene. beilstein-journals.org Negishi cross-coupling reactions using azulenyl zinc reagents have been developed for the synthesis of 2-(pyridyl and pyrimidinyl)azulenes. researchgate.net
The synthesis of thienyl-substituted azulenes can be achieved through various routes. Palladium-catalyzed cross-coupling processes are relevant for synthesizing (aryl)heteroaryl-substituted azulene derivatives, including those with thienyl groups. researchgate.net Specifically, Sonogashira-Hagihara coupling reactions have been used to synthesize di(1- and 6-azulenylethynyl)thiophenes, terthiophenes, and dithienothiophenes. clockss.org Another method for preparing azuleno[1,2-b]thiophene derivatives involves the reaction of azulenyl alkynes with elemental sulfur. mdpi.compsu.edu
| Heteroaryl Substituent | Azulene Substitution Position | Synthetic Method | Key Reagent/Catalyst | Reference |
|---|---|---|---|---|
| Pyridyl | 1 | Reissert-Henze type reaction | Pyridine N-oxide, Tf₂O | researchgate.netmdpi.com |
| Pyridyl | 2 | Electrophilic substitution | Pyridine triflate, Tf₂O | mdpi.comresearchgate.netsemanticscholar.org |
| Pyridyl | 2 | Negishi cross-coupling | Azulenyl zinc reagent | researchgate.net |
| Pyridyl | 1,3 | Negishi double cross-coupling | 2-pyridylzinc bromide, Pd | scispace.com |
| Quinolyl | 1 | Reissert-Henze type reaction | Quinoline N-oxide, Tf₂O | researchgate.netmdpi.com |
| Quinolyl | 2 | Palladium-catalyzed cross-coupling | Quinolyl magnesium ate-complex | mdpi.comresearchgate.net |
| Isoquinolyl | 1 | Reissert-Henze type reaction | Isoquinoline N-oxide, Tf₂O | researchgate.net |
| Thienyl | 1 or 6 (ethynyl-linked) | Sonogashira-Hagihara coupling | Alkyne, Pd catalyst | clockss.org |
| Thienyl | 1,3 (as part of polymer) | Oxidative polymerization or Stille coupling | Ferric chloride or Pd catalyst | beilstein-journals.orgnih.gov |
| Thienyl | Fused [1,2-b] | Reaction of azulenyl alkynes with elemental sulfur | Elemental sulfur | mdpi.compsu.edu |
These diverse synthetic methodologies provide access to a range of heteroaryl-substituted azulenes, allowing for the exploration of their properties and potential applications.
Elucidation of Molecular Structure and Conformation
Single-Crystal X-ray Diffraction Analysis in Structural Determination
Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional structure of a molecule in the crystalline state, providing detailed information about bond lengths, bond angles, and molecular packing. While direct X-ray diffraction data specifically for the parent 1-(2-Pyridyl)azulene might be limited in the provided snippets, studies on related azulene (B44059) derivatives with pyridyl substituents demonstrate the utility of this method in confirming molecular structures and conformations. For instance, the crystal structure of a related compound, 2-(2-pyridyl)azulene, was determined by X-ray diffraction, revealing details about its molecular conformation and intermolecular interactions. Another study on a substituted azulene compound, 1-(2-pyridyl)-3-(phenylsulfonyl)azulene, utilized X-ray diffraction to confirm the structure obtained from synthesis. These examples highlight how X-ray diffraction provides definitive structural proof, including the relative orientation of the azulene and pyridyl moieties and any deviations from planarity. The technique is crucial for unambiguously establishing the connectivity and stereochemistry of complex molecules like pyridyl-substituted azulenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the interaction of nuclear spins with an external magnetic field, NMR provides detailed information about the chemical environment of different atoms within a molecule.
Proton (1H) NMR Spectroscopic Investigations
Proton NMR (1H NMR) spectroscopy is widely used to identify the types of hydrogen atoms present in a molecule and their connectivity, based on their chemical shifts, splitting patterns, and integration values. For this compound and its derivatives, 1H NMR is essential for confirming the presence and position of protons on both the azulene and pyridyl rings. Studies on the synthesis of this compound derivatives consistently report characteristic signals in the 1H NMR spectra that correspond to the protons of the azulene core and the pyridyl ring, allowing for the confirmation of the desired product. The chemical shifts of the azulene protons are particularly sensitive to substitution patterns, while the signals from the pyridyl protons help confirm the presence and orientation of the pyridyl moiety. Analysis of coupling constants provides further insights into the connectivity and relative positions of protons.
Carbon-13 (13C) NMR Spectroscopic Analysis
Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of 13C nuclei are highly sensitive to their electronic environment, allowing for the identification of different types of carbon atoms (e.g., sp2 hybridized carbons in aromatic rings). 13C NMR is routinely used in the characterization of this compound derivatives to confirm the presence of all expected carbon signals from both the azulene and pyridyl rings. The distinct chemical shifts of the azulene carbons, particularly the non-alternant carbons, and the signals from the pyridyl carbons provide strong evidence for the proposed molecular structure.
Fluorine-19 (19F) NMR Spectroscopic Probes
For fluorinated derivatives of this compound, Fluorine-19 (19F) NMR spectroscopy is a valuable technique. The high sensitivity and wide chemical shift range of the 19F nucleus make it an excellent probe for studying the electronic environment near fluorine atoms. While not directly applicable to the parent non-fluorinated this compound, 19F NMR would be crucial for confirming the successful incorporation of fluorine atoms into fluorinated analogs and for gaining insights into their electronic structure. Studies involving fluorinated organic compounds often utilize 19F NMR to confirm the position and presence of fluorine substituents.
Mass Spectrometry Techniques in Molecular Identity Confirmation
Mass spectrometry (MS) techniques are used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. This is a critical step in confirming the identity and purity of synthesized compounds.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a technique used to determine the mass-to-charge ratio (m/z) of molecules, providing information about their molecular weight and fragmentation patterns. scielo.org.mx This technique is valuable for confirming the synthesis of organic compounds like this compound and its derivatives.
In the context of pyridylazulenes and related fused systems, MALDI-TOF-MS has been successfully employed to analyze the synthesized products. For example, in the study of azulene-pyridine-fused heteroaromatics, MALDI-TOF-MS in positive mode displayed a peak corresponding to the molecular ion [M+H]⁺, confirming the mass of the synthesized compound. nsf.gov This experimental mass is then compared to the calculated mass based on the molecular formula to verify the identity of the product. nsf.gov
While specific MALDI-TOF-MS data solely for this compound was not extensively detailed in the search results, the successful application of this technique to related azulene- and pyridine-containing molecules nsf.govrsc.orgresearchgate.netresearchgate.net suggests its applicability for the characterization of this compound. The technique can provide a clear molecular ion peak, which is crucial for confirming the synthesis and purity of the compound. scielo.org.mx
Vibrational Spectroscopy for Bond Analysis (e.g., Infrared Spectroscopy)
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, is a powerful tool for analyzing the functional groups and chemical bonds within a molecule. By measuring the absorption or transmission of infrared light at different wavelengths, characteristic vibrational modes of specific bonds can be identified.
For this compound, IR spectroscopy can provide valuable information about the presence and nature of bonds within both the azulene and pyridine (B92270) moieties, as well as the linkage between them. While direct IR spectra specifically for this compound were not prominently featured in the search results, studies on related azulene and pyridine derivatives highlight the utility of IR spectroscopy in their characterization.
For instance, IR spectra have been used to characterize azulene-containing chalcones, where characteristic stretching vibration bands for the chalcone (B49325) moiety (C=O and C=C bonds) were observed. nih.gov Similarly, studies involving the synthesis and characterization of azulene-substituted pyridines and pyridinium (B92312) salts have utilized IR spectroscopy to confirm the structure of the synthesized compounds. researchgate.netrsc.org The presence of specific bands corresponding to C-H stretches in aromatic rings, C=C stretches within the azulene and pyridine systems, and C-N stretches in the pyridine ring would be expected in the IR spectrum of this compound. Analysis of the positions and intensities of these bands can provide insights into the electronic structure and the effects of the conjugation between the two ring systems.
In one study, IR spectra were recorded using a Thermo Fisher Scientific Avatar 370 (KBr pellets) for azulene-based biaryl compounds with pyridyl moieties. rsc.org This indicates a common method for sample preparation and analysis in the vibrational spectroscopy of such organic molecules. The presence of structured vibrational peaks in the absorption spectra of related azulene-pyridine-fused systems has been noted, indicative of rigid molecular scaffolds. nsf.gov
Theoretical Frameworks and Computational Chemical Analysis
Density Functional Theory (DFT) Applications in Electronic Structure Prediction
Density Functional Theory (DFT) has become a cornerstone for the computational study of azulene-containing compounds due to its favorable balance of accuracy and computational cost. It is widely used to explore the ground-state electronic properties that govern the unique characteristics of these non-alternant hydrocarbons.
A key application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are fundamental descriptors of chemical reactivity, electronic transitions, and semiconductor properties. nsf.gov
For azulene (B44059) and its derivatives, the HOMO and LUMO are notably segregated. The HOMO typically exhibits its highest electron density on the odd-numbered positions of the azulene core, while the LUMO is largely localized on the even-numbered positions. nsf.gov This spatial separation is a hallmark of azulene's electronic structure and is responsible for its small HOMO-LUMO gap and distinct optical properties. nsf.gov
In studies of related azulene-pyridine fused heteroaromatics, DFT calculations have been employed to determine the FMO energy levels. For instance, a series of azulene-pyridine fused compounds (Az-Py-1 to Az-Py-6) were analyzed, revealing how structural extension of the π-system influences the frontier orbitals. Generally, extending the conjugation lowers the LUMO energy level and raises the HOMO energy level, thereby reducing the HOMO-LUMO gap. nsf.gov These computational findings are often correlated with experimental data from cyclic voltammetry to validate the theoretical models. acs.org
Table 1: Calculated Frontier Molecular Orbital Energies and Gaps for Representative Azulene-Pyridine Fused Systems
This table is based on data for structurally related azulene-pyridine fused heteroaromatics and serves as an illustrative example of DFT calculations in this class of compounds. nsf.gov
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Az-Py-1 | -5.29 | -2.71 | 2.58 |
| Az-Py-2 | -5.45 | -2.51 | 2.94 |
DFT calculations are instrumental in determining the most stable three-dimensional structure of a molecule. For 1-(2-Pyridyl)azulene, a key conformational feature is the rotation around the single bond connecting the pyridine (B92270) and azulene rings. Computational geometry optimization can identify the minimum energy conformation, which is crucial for an accurate description of its electronic and spectroscopic properties.
In related π-conjugated systems, such as azulene-pyridine fused heteroaromatics, DFT calculations have shown that the molecules often adopt a highly planar geometry to maximize π-orbital overlap. nsf.gov For this compound, it is expected that a near-planar conformation, where the two rings are coplanar, would be energetically favorable. However, steric hindrance between the hydrogen atoms on the adjacent rings could lead to a slightly twisted ground-state geometry. A full computational analysis would involve calculating the potential energy surface as a function of the dihedral angle between the two rings to determine the rotational barrier and identify the global energy minimum.
DFT can be used to predict various spectroscopic properties, including infrared (IR) spectra. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated, which aids in the assignment of experimental vibrational bands to specific molecular motions. sns.it For azulene and its nitrogen-bearing derivatives, computational approaches have been shown to deliver IR spectra that are in remarkable agreement with experimental results. sns.it
Furthermore, DFT is essential for understanding the origins of the unique color of pyridylazulenes and their response to environmental changes. The observed color changes of pyridylazulenes upon protonation or coordination with metal ions can be explained by analyzing the changes in the electronic structure calculated by DFT. nih.gov Protonation of the pyridine nitrogen alters the electron-withdrawing nature of the pyridyl group, which in turn modifies the energy levels of the frontier orbitals and the HOMO-LUMO gap, leading to a shift in the molecule's absorption spectrum. nih.govacs.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. rsc.org It is particularly important for understanding the UV-visible absorption spectra and the unusual fluorescence behavior of azulene derivatives.
Azulene is famous for its violation of Kasha's rule, exhibiting fluorescence from its second excited singlet state (S2) rather than the lowest excited singlet state (S1). researchgate.netnih.gov TD-DFT calculations are crucial for accurately predicting the energies of these excited states (S1 and S2) and the nature of the electronic transitions. researchgate.netnih.gov For example, TD-DFT has been used to assign the S₀ → S₁ transition in the absorption spectra of complex azulene-embedded nanographenes. acs.org
Computational protocols based on TD-DFT have been developed to predict anti-Kasha emissions in azulene derivatives by calculating radiative and non-radiative decay rates. chemrxiv.orgchemrxiv.org These studies help to rationalize why the S2 → S0 fluorescence is dominant while emission from S1 is negligible. chemrxiv.org The accuracy of TD-DFT for these predictions can be benchmarked against higher-level theoretical methods like the algebraic diagrammatic construction scheme to the second order [ADC(2)]. nih.gov For this compound, TD-DFT would be the method of choice to predict its UV-vis spectrum and to investigate whether it retains the anti-Kasha behavior of the parent azulene.
Semi-Empirical and Ab Initio Methodologies in Quantum Chemical Studies
While DFT is prevalent, other quantum chemical methods also find application in the study of azulene systems. These range from computationally inexpensive semi-empirical methods to highly accurate (but costly) ab initio methods.
Semi-empirical methods , such as MM2, can be used for preliminary molecular mechanics calculations, for instance, to estimate geometric parameters like the distance between potential coordinating atoms in metal complexes of pyridyl-azaazulene derivatives. clockss.org
Ab initio methods , which solve the Schrödinger equation without empirical parameters, offer a higher level of theory. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI) are employed for more rigorous analysis. For the parent azulene molecule, excited state energies have been studied using high-level ab initio methods like multi-reference multi-root CI (MRD-CI) to provide benchmark results that can validate the performance of TD-DFT. nih.gov Such high-level calculations are critical for systems with complex electronic structures, like the biradical character found in the S1 state of azulene, which can be challenging for standard DFT functionals. diva-portal.org
Computational Modeling of Reaction Pathways and Mechanistic Insights
Computational chemistry is a powerful tool for elucidating reaction mechanisms, rationalizing product distributions, and guiding synthetic strategies. For complex azulene derivatives, DFT calculations can be used to model the entire reaction coordinate for a proposed transformation.
For example, in the Scholl-type oxidation of 1,2,3-triarylazulenes, DFT calculations were used to rationalize the different reaction pathways that led to either the desired polycyclic aromatic hydrocarbons or unexpected rearranged products. rsc.org By calculating the energies of intermediates and transition states, researchers can understand the factors that control the reaction's outcome. rsc.org
The synthesis of this compound itself often involves electrophilic substitution on the electron-rich azulene ring, for instance, through a Reissert-Henze type reaction involving pyridine N-oxide. nii.ac.jpresearchgate.net DFT calculations can provide mechanistic insights into such reactions by modeling the key steps, such as the formation of the electrophilic species and the subsequent attack by the azulene nucleophile. researchgate.net These models help to explain the regioselectivity of the reaction and optimize conditions for desired product formation. nii.ac.jp
Investigation of Electronic and Photophysical Phenomena
Absorption and Emission Spectroscopy of 1-(2-Pyridyl)azulene Systems
The spectroscopic properties of this compound provide key insights into its electronic structure and behavior.
Electronic Absorption Characteristics
Azulene (B44059) derivatives, including this compound, typically exhibit characteristic absorption bands in the visible region of the spectrum. For this compound (sometimes referred to as compound 1 in literature), absorption bands attributed to intramolecular transitions have been observed in acetonitrile (B52724) solution at 604 and 651 nm, with a shoulder at 720 nm. rsc.org This absorption profile contributes to the compound's color. Generally, azulene systems are known for having weak absorption corresponding to the S₀ → S₁ transition in the visible range, which is responsible for their blue color, alongside stronger absorption associated with the S₀ → S₂ transition. nsf.govrhhz.net The non-alternant hydrocarbon structure of azulene results in a relatively small HOMO-LUMO band gap compared to its isomer naphthalene. rhhz.netresearchgate.net
An overview of the observed absorption bands for this compound in acetonitrile is presented in the table below:
| Solvent | Absorption Maxima (nm) | Shoulder (nm) |
| Acetonitrile | 604, 651 | 720 |
Luminescence Properties and Emission Profiles
Azulene and its derivatives often display unusual luminescence behavior, deviating from Kasha's rule. Typically, fluorescence emission in azulene primarily originates from the second excited singlet state (S₂) to the ground state (S₀), while emission from the first excited singlet state (S₁) is negligible. rhhz.netresearchgate.netnii.ac.jpbeilstein-journals.org This anti-Kasha behavior is attributed to a comparatively large energy gap between the S₁ and S₂ states, which reduces the rate of internal conversion from S₂ to S₁. rhhz.net While direct emission data specifically for this compound was not extensively detailed in the provided snippets, studies on related structures, such as 2-(2-pyridyl)-1-azaazulene, indicate that protonation can induce emission from the S₁ state, suggesting that the pyridyl moiety's involvement can influence the emission pathway in this class of compounds. nii.ac.jp
Influence of Protonation and Metal Ion Coordination on Electronic Spectra
The presence of the pyridyl nitrogen atom in this compound introduces the potential for interaction with acids and metal ions, leading to significant changes in its electronic and photophysical properties.
Acid-Induced Spectroscopic Shifts and Colorimetric Responses
This compound exhibits a two-step acid-base reaction upon protonation. rsc.org The first protonation step, which occurs on the pyridyl nitrogen, results in a blue shift of the absorption bands. rsc.org For instance, acidification with trifluoroacetic acid (TFA) in acetonitrile caused the absorption bands at 604, 651, and 720 nm to shift to higher energies, with increases in absorbance observed at 594, 625, and 690 nm. rsc.org This unusual blue shift upon the first protonation is explained by computational studies which suggest stabilization of the Highest Occupied Molecular Orbital (HOMO) due to the formation of an intramolecular hydrogen bond. rsc.org
Further acidification leads to a second protonation event, which causes a red shift in the absorption bands. rsc.org This two-step process and the associated color changes (often observed as a change from blue to red) are characteristic responses of pyridylazulenes to acidic conditions. acs.orgresearchgate.netnih.gov The protonation primarily occurs at the nitrogen atom of the pyridine (B92270) ring rather than the carbon atoms of the azulene core. acs.orgnih.gov
Metal Ion Chelation Effects on Photophysical Behavior
Similar to protonation, the coordination of metal ions to the pyridyl nitrogen in this compound can induce notable changes in its color and spectral properties. acs.orgresearchgate.netnih.gov Studies on pyridylazulenes have shown that the addition of soft metal ions can lead to a color change from blue to red. acs.orgnih.gov The coordination site is primarily the nitrogen atom of the pyridine ring. acs.orgnih.gov Substituted 1-(2-pyridyl)azulenes have been reported to show color changes in the presence of Hg²⁺ ions. mdpi.com Investigations on related 2-(2-pyridyl)-1-azaazulene demonstrated that metal complexation can influence both absorption and emission, with the compound forming a rigid complex with Mg²⁺ ions that affected its spectroscopic behavior, unlike with Na⁺ ions. nii.ac.jp
Charge Transfer Processes and Excited State Dynamics
The electronic structure of this compound, characterized by the fusion of an electron-rich azulene core and an electron-withdrawing pyridyl group, facilitates intramolecular charge transfer (ICT) processes. The non-alternant nature of azulene contributes to a significant dipole moment and inherent charge separation within the molecule. nsf.govresearchgate.net Computational studies on related azulene systems suggest that the HOMO is often localized on the azulene moiety, while the LUMO can have significant contributions from the pyridyl or other attached electron-withdrawing groups. rsc.org This spatial separation of orbitals can lead to charge transfer upon electronic excitation.
Density Functional Theory (DFT) calculations on protonated this compound have helped in understanding the shifts in HOMO and LUMO energies that accompany protonation and influence the observed spectroscopic changes. rsc.org The unusual photophysical behavior of azulene, including its S₂ emission, is linked to its excited-state dynamics, involving a large energy gap between S₁ and S₂ and rapid non-radiative decay from S₁ through a conical intersection. rhhz.netacs.org While specific detailed excited-state dynamics for this compound were not extensively found, the principles governing charge transfer and excited-state relaxation in azulene and related conjugated systems are relevant to understanding its photophysical behavior. rhhz.netbeilstein-journals.orgacs.orgunibe.ch
Electrochemical Behavior and Redox Processes
Cyclic Voltammetry (CV) Studies of Redox Potentials
Cyclic voltammetry is a widely used technique to investigate the redox processes of electroactive species like 1-(2-pyridyl)azulene derivatives. CV studies reveal the potentials at which oxidation and reduction occur, as well as the reversibility of these processes. For azulene (B44059) derivatives, CV typically shows distinct oxidation and reduction peaks corresponding to the formation of radical cations and anions, respectively. semanticscholar.org The position and shape of these peaks are influenced by the molecular structure, including the presence and position of substituents like the pyridyl group and other moieties. semanticscholar.org
For instance, studies on azulene-pyridine compounds have utilized CV to elucidate electrode reactions. upb.ro The scan rate in CV experiments can be varied (e.g., between 0.1 and 1 V/s) to assess the reversibility of the redox processes. upb.ro The peak currents in CV experiments for azulene derivatives have been shown to increase with increasing concentration of the compound. upb.ro
In some azulene-based systems, CV curves can exhibit a high degree of asymmetry between oxidation and reduction waves, indicating irreversible processes. mdpi.com However, for certain polymer films based on azulene derivatives, CV curves have shown remarkable symmetry of reversible anodic and cathodic redox peaks, suggesting higher conductivity of the film. mdpi.com
Differential Pulse Voltammetry (DPV) in Redox Characterization
Differential Pulse Voltammetry (DPV) is another valuable technique for characterizing the redox behavior of this compound derivatives, often offering higher sensitivity and better resolution of closely spaced redox events compared to CV. semanticscholar.org DPV is frequently used in conjunction with CV to provide a comprehensive understanding of the electrochemical processes. upb.ro
DPV curves for azulene derivatives typically show distinct peaks corresponding to electron transfer steps. semanticscholar.org For example, studies on (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones, which contain an azulene moiety, show two main peaks in the anodic domain corresponding to oxidation processes. semanticscholar.org The number of observed peaks in DPV can vary depending on the compound and experimental conditions, and in some cases, peaks can double due to protonation. semanticscholar.org
DPV has been used to assess the influence of heteroatom electronegativity on the oxidation and reduction properties of azulene-pyridine compounds. upb.ro The increase in DPV peak currents with concentration can be utilized for analytical methods to evaluate the concentration of these compounds. semanticscholar.org
Correlation of Electrochemical Data with Electronic Structure Calculations
The electrochemical behavior of this compound and its derivatives is closely related to their electronic structure. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are valuable tools for understanding this correlation by providing insights into molecular orbitals, energy levels, and charge distribution. unibe.chrsc.orgmdpi.com
Studies have shown a strong correlation between experimentally determined redox potentials (from CV and DPV) and theoretically calculated electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the ionization potential and oxidation potential, while the LUMO energy is related to the electron affinity and reduction potential. mdpi.com
DFT calculations can help rationalize the observed redox processes and predict the ease of oxidation and reduction based on the calculated HOMO and LUMO energy levels. rsc.org For example, a smaller electrochemical energy gap (related to the HOMO-LUMO gap) is typically observed for molecules that are easier to reduce and oxidize. rsc.org The extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups can significantly influence the HOMO and LUMO energy levels and, consequently, the redox potentials. unibe.ch
Theoretical calculations can also provide insights into the localization of HOMO and LUMO orbitals, which helps explain the charge-transfer characteristics and electronic transitions observed in spectroscopic studies. unibe.ch
Development of Electrochemical Sensors Based on this compound Derivatives
The unique electrochemical properties of azulene derivatives, including their redox activity and ability to form stable films on electrode surfaces, make them promising candidates for the development of electrochemical sensors. semanticscholar.orgbch.romdpi.com Chemically modified electrodes (CMEs) based on electropolymerized azulene derivatives have been investigated for sensing applications, particularly for the detection of heavy metal ions. semanticscholar.orgmdpi.combch.roresearchgate.net
Electropolymerization of azulene derivatives on electrode surfaces, such as glassy carbon, can be achieved by scanning the potential or using controlled potential electrolysis in the range of their anodic peaks. mdpi.combch.ro The resulting polymer films can act as sensitive layers for recognizing and preconcentrating target analytes. semanticscholar.orgbch.ro
Studies have demonstrated the potential of azulene-based CMEs for the detection of heavy metal ions like Pb(II), Cd(II), Cu(II), and Hg(II) using techniques such as adsorptive stripping voltammetry. semanticscholar.orgmdpi.combch.ro The complexing properties of the azulene derivatives, often enhanced by the presence of other functional groups like pyridine (B92270) or thiophene, contribute to their ability to bind metal ions. mdpi.comresearchgate.net The electrochemical response (e.g., peak currents) of the modified electrode in the presence of the analyte can be correlated with the analyte concentration, allowing for quantitative detection. semanticscholar.org
The performance of these sensors can be influenced by factors such as the electropolymerization conditions, the thickness and morphology of the polymer film, and the specific structure of the azulene derivative used. mdpi.commdpi.com Ongoing research aims to optimize the properties of polyazulene-based materials for improved sensing performance, including lower detection limits and higher selectivity. bch.ro
Data Tables
Based on the search results, here are some examples of data that could be presented in tables. Note that specific data for this compound itself are not explicitly available in the provided snippets, but data for related azulene-pyridine derivatives are present.
Table 1: Representative Electrochemical Data for Azulene Derivatives (Potentials vs. Fc/Fc)
| Compound | Oxidation Peak 1 (V) | Oxidation Peak 2 (V) | Reduction Peak 1 (V) | Reduction Peak 2 (V) | Reduction Peak 3 (V) | Reduction Peak 4 (V) | Method | Ref. |
| Azulene-Perylene Diimide Triad 1 | 1.19 | - | -0.55 | -0.72 | - | - | CV | unibe.ch |
| Diazulenocoronene Diimide 2 (Fused) | 1.32 | - | -0.46 | -0.71 | - | - | CV | unibe.ch |
| (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one L1 | - | - | -1.634 | -2.392 | -2.7828 | -2.977 | DPV | researchgate.net |
| (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one L1 (Anodic) | 0.404 | 0.759 | - | - | - | - | DPV | researchgate.net |
Note: Potentials are approximate and may vary depending on experimental conditions and reference electrode used. Conversion to Fc/Fc scale is based on information provided in the sources where available.
Table 2: Correlation between DFT-Calculated Energies and Experimental Redox Potentials for Azulene Derivatives
| Compound | E (eV) (DFT) | E (eV) (DFT) | Oxidation Potential (V) (Exp.) | Reduction Potential (V) (Exp.) | Ref. |
| Azulene-substituted with thiophen– or furan–vinyl–pyridine (Example 1) | - | - | Good correlation observed | Good correlation observed | mdpi.com |
| Azulene-Perylene Diimide Triad 1 | - | - | Correlated with HOMO/LUMO | Correlated with HOMO/LUMO | unibe.ch |
| Diazulenocoronene Diimide 2 | - | - | Correlated with HOMO/LUMO | Correlated with HOMO/LUMO | unibe.ch |
Note: Specific numerical values for E and E and corresponding experimental potentials for this compound were not found in the provided snippets, but the principle of correlation is well-established for azulene derivatives.
Reactivity and Reaction Mechanisms of 1 2 Pyridyl Azulene
Protonation Equilibria and Basicity Studies
The electronic structure of azulene (B44059), characterized by a significant dipole moment with partial negative charge on the five-membered ring and partial positive charge on the seven-membered ring, influences its reactivity, including its basicity. nih.govchalmers.seacs.orgrsc.org The presence of the pyridine (B92270) nitrogen atom in 1-(2-pyridyl)azulene introduces an additional basic site. Studies on related azaazulene systems indicate that protonation can occur at the nitrogen atom within the azaazulene ring, leading to enhanced π-electron delocalization across the entire molecule. acs.org The basicity of the azaazulene nitrogen is influenced by substituents, with electron-donating groups potentially increasing its susceptibility to protonation. acs.org
Research on 2-(2-pyridyl)-1-azaazulene, a related structure, suggests it exhibits relatively stronger basicity compared to 2,2'-bipyridyl. nii.ac.jp This highlights the potential for the azaazulene framework, when substituted with a pyridyl group, to act as a significant basic center. The protonation state can also impact the photophysical properties, as observed in 2-(2-pyridyl)-1-azaazulene where the protonated species showed emission from the S1 state, unlike the free base which emitted from the S2 state. nii.ac.jp Direct protonation on the π-system of azulene itself, forming a vinyl substituted aromatic tropylium (B1234903) species, has been observed in other azulene-based systems, leading to significant spectral changes. d-nb.info This suggests that in this compound, protonation could potentially occur on either the pyridine nitrogen or the azulene ring system, influencing its electronic structure and reactivity.
Coordination Chemistry with Metal Centers
The presence of both the azulene core and the pyridyl nitrogen atom makes this compound a potentially versatile ligand for coordination chemistry. The azulene moiety itself can coordinate to metal centers in various hapticities and symmetries due to its flexible electronic and structural nature. acs.orgresearchgate.net
Ligand Design and Complexation Strategies
This compound can function as a bidentate ligand, utilizing the nitrogen atom of the pyridine ring and potentially a carbon atom from the azulene system or the nitrogen within an azaazulene core if present in a derivative. The design of ligands incorporating pyridyl groups is a common strategy for achieving selective metal ion complexation. rsc.org Factors influencing the thermodynamic selectivity in aqueous solution include the preorganization of the ligand, the role of solvation, and steric effects. rsc.org
Studies on related azaazulene systems with pyridyl substituents have demonstrated their ability to form metal complexes. For instance, 8-(2-pyridyl)-1-azaazulene has been shown to form complexes with metals such as copper, iron, and palladium. clockss.org Complexation strategies often involve reacting the ligand with metal salts, with the resulting complex composition depending on factors such as the stoichiometry of the reaction. clockss.orgclinmedjournals.org
Characterization of Metal Complexes
Other characterization methods include melting point determination, solubility tests, and UV-Vis spectroscopy, which can show cationic metal-dependent absorption and emission relating to complexation. nii.ac.jpjscimedcentral.com
Further Functionalization and Derivatization Reactions
The azulene moiety in this compound is susceptible to further functionalization through various reaction pathways, primarily electrophilic aromatic substitution.
Electrophilic Aromatic Substitution on the Azulene Moiety
Azulenes are known to be potent nucleophiles in electrophilic aromatic substitution (SEAr) reactions, with the 1- and 3-positions being the most reactive sites. chalmers.seacs.org This is attributed to the increased electron density on the five-membered ring. researchgate.net Reported methods for derivatizing azulenes include Michael addition, Friedel-Crafts and Vilsmeier-Haack reactions, addition to heteroaromatic triflates, formation of diazo compounds, and electrophilic halogenations. chalmers.seacs.org
While the azulene core is generally reactive towards electrophiles at the 1 and 3 positions, the presence of the 2-pyridyl substituent at the 1-position in this compound would primarily direct electrophilic attack to the 3-position of the azulene ring. Studies on the synthesis of 1,3-di(4-pyridyl)azulenes via sequential electrophilic aromatic substitution reactions highlight the reactivity of the azulene core towards pyridylation in the presence of activating agents like trifluoromethanesulfonic anhydride (B1165640) (Tf2O). semanticscholar.org However, the success of such reactions can be dependent on the specific substituents already present on the azulene ring. semanticscholar.org
Exploration of Advanced Materials Applications
Organic Light-Emitting Diodes (OLEDs) Component Research
Azulene-based compounds have been explored for their potential use in Organic Light-Emitting Diodes (OLEDs). These compounds can function as emissive layers, charge transport layers, host materials, or as dopants to enhance device efficiency. The unique photophysical properties of azulene (B44059), such as its distinct absorption and emission characteristics, contribute to its interest in OLED research. upi.edu134.76.19 The incorporation of azulene moieties into organic materials can influence charge injection and transport, crucial factors for OLED performance. Azulene derivatives have been recognized for their potential in the development of organic materials for light emitting diodes.
Organic Field-Effect Transistors (OFETs) Material Development
Azulene and its derivatives are considered promising materials for Organic Field-Effect Transistors (OFETs). upi.edu Although azulene has historically been less studied as a building block for OFETs compared to other aromatic systems like benzene, thiophene, naphthalene, and pyridine (B92270), recent research has demonstrated its potential. upi.edu Azulene-based oligomers have shown field-effect transport behavior, exhibiting both p-channel and n-type characteristics depending on their structure and connectivity. upi.edu For instance, azulene-pyridine-fused heteroaromatics (Az-Py) have been synthesized and evaluated for their OFET performance, with Az-Py-1 demonstrating high hole mobilities. 134.76.19americanelements.com Studies suggest that the position of substitution on the azulene core influences charge transport, with substitution on the five-membered ring potentially favoring hole transport and substitution on the seven-membered ring potentially favoring electron transport. 134.76.19 Azulene-based systems, including 2-azulenyl end-capped oligomers and 2,6-connected terazulene isomers, have shown high carrier mobilities, introducing the concept of controlling OFET polarity through molecular orbital distribution. Linear expanded azulene π-conjugated oligomers are also being investigated as OFET materials.
Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells - DSSCs)
Azulene-containing compounds have been explored for photovoltaic applications, including Dye-Sensitized Solar Cells (DSSCs). upi.edu Azulene-based dyes with donor-π-acceptor structures have been synthesized and evaluated as photosensitizers in DSSCs, exhibiting promising power conversion efficiencies. The incorporation of azulene into these dyes can influence their optical and electrochemical properties, which are critical for efficient light harvesting and charge separation in DSSCs. Some azulene derivatives have been tested preliminarily as photovoltaic materials. Research in this area focuses on designing azulene-based molecules that can effectively absorb light and inject electrons into the semiconductor material in a DSSC.
Sensor Technologies (e.g., Chemo-sensors, pH Indicators)
Azulene derivatives have shown utility in sensor technologies, including chemo-sensors and pH indicators. uni-goettingen.de134.76.19 Azulene-based chemically modified electrodes (CMEs) have been developed for sensing applications. uni-goettingen.de Certain azulene derivatives, particularly those incorporating diazene (B1210634) or thiadiazole moieties, can act as pH indicators due to protonation-induced changes in their chromophore. uni-goettingen.de Azulene-based compounds have also been investigated as colorimetric chemosensors, with some demonstrating selective detection of specific ions like fluoride (B91410), accompanied by visible color changes. Polyazulene-based materials, including monomers with pyridine moieties, have been explored for the electrochemical detection of heavy metal ions such as lead, cadmium, mercury, and copper. Azulene-fused heteroaromatics have also shown selective responses to fluoride ions. 134.76.19
Molecular Switches and Stimuli-Responsive Materials
The stimuli-responsive behavior of azulene derivatives makes them interesting candidates for molecular switches and stimuli-responsive materials. Azulene's unique electronic structure and the ability to undergo reversible transformations in response to external stimuli like light, pH, or redox potential are key to these applications. 134.76.19 The structural modification of azulene, particularly at the 2- and/or 6-positions, can significantly impact its stimuli-responsive properties. Azulene has been incorporated into photoswitches, contributing to visible-light and stimuli-responsive photochromic systems such as stilbenes, diarylethenes, and azobenzenes. Azulene-based conjugated molecules and polymers have demonstrated stimuli-responsive characteristics, including changes in optical band gap and fluorescence upon protonation, effectively acting as a switch. Azulene's properties make it an attractive building block for developing molecular switches.
Future Directions and Emerging Research Avenues
Innovations in Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount for exploring the full potential of 1-(2-Pyridyl)azulene and its derivatives. While classical methods exist, ongoing research focuses on improving yields, expanding substrate scope, and discovering novel reaction pathways.
A significant and applicable method for synthesizing this compound is the Reissert-Henze type reaction. mdpi.com This reaction involves the electrophilic substitution of azulene (B44059) with pyridine (B92270) N-oxide, activated by a powerful electrophilic agent. mdpi.comnii.ac.jp Research has shown that trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) is a highly effective activating reagent for this transformation, affording the desired product in moderate to good yields, whereas other reagents like benzoyl chloride and acetic anhydride are ineffective. nii.ac.jp This methodology is not limited to the parent azulene but can be applied to substituted azulenes as well, demonstrating its versatility. mdpi.com
Beyond established methods, unexpected discoveries are paving the way for novel architectures. For instance, a reductive cyclization of 1-nitroazulene derivatives has been shown to produce azulene- and pyridine-fused heteroaromatics, a previously unforeseen reaction pathway that opens doors to complex polycyclic systems. nsf.govacs.org Other general strategies for preparing azulene derivatives with heterocyclic groups include electrophilic substitution, condensation, cyclization, and transition metal-catalyzed cross-coupling reactions, which continue to be refined for greater efficiency and selectivity. researchgate.netresearchgate.net
Table 1: Synthesis of this compound Derivatives via Reissert-Henze Type Reaction This interactive table summarizes the reaction yields for the synthesis of various this compound derivatives using pyridine N-oxide and trifluoromethanesulfonic anhydride (Tf₂O) as the activating reagent.
| Starting Azulene | Product | Yield (%) | Reference |
|---|---|---|---|
| Azulene | This compound | 45% | nii.ac.jp |
| Guaiazulene | 1-(2-Pyridyl)guaiazulene | 68% | mdpi.com |
| 4,6,8-Trimethylazulene | 1-(2-Pyridyl)-4,6,8-trimethylazulene | 82% | mdpi.com |
| 1-tert-Butyl-3-methylazulene | Reaction with 4-nitropyridine (B72724) N-oxide | 28% | nii.ac.jp |
| Azulene | Reaction with quinoline (B57606) N-oxide | 44% | nii.ac.jp |
Advanced Spectroscopic Characterization Techniques
As the complexity of this compound-based architectures grows, so does the need for sophisticated characterization techniques. Modern research increasingly relies on a synergy between experimental spectroscopy and high-level computational methods to fully elucidate the structural and electronic properties of these molecules.
Advanced spectroscopic studies are being conducted on pyridyl-azulene systems to understand their fundamental properties. For example, the characterization of 2-aryl- and 6-heteroaryl-1,3-di(4-pyridyl)azulenes using ¹H NMR and UV-Vis absorption spectroscopy reveals significant shifts upon protonation with trifluoroacetic acid. nii.ac.jp These changes, observed in both the NMR and absorption spectra, indicate a substantial alteration of the electronic structure and the contribution of a tropylium (B1234903) cationic form, highlighting the molecule's responsiveness to its chemical environment. nii.ac.jp
Furthermore, the broader field of azulene chemistry is benefiting from cutting-edge techniques that can be applied to its pyridyl derivatives. A new vacuum ultraviolet (VUV) absorption spectrum of azulene has been analyzed in detail using Franck-Condon (FC) and Herzberg-Teller (HT) methods, providing deep insight into its excited states. nih.gov Concurrently, the development of robust computational strategies, such as the Pisa composite schemes, allows for the highly accurate prediction of structural and spectroscopic properties, including infrared (IR) and microwave spectra. sns.itnih.gov This combined approach, where high-resolution experimental data is validated and interpreted through precise theoretical models, is becoming indispensable for characterizing novel and complex this compound derivatives.
Computational Design of Novel this compound Architectures
Computational chemistry has emerged as a powerful tool for the rational design and in silico screening of new this compound-based molecules with tailored properties. nih.govmdpi.com By predicting molecular structure, stability, and electronic characteristics prior to synthesis, researchers can more efficiently target compounds for specific applications.
Density Functional Theory (DFT) is a cornerstone of this approach. It has been successfully employed to study azulenes substituted with complex side groups like thiophen- or furan-vinyl-pyridine. mdpi.com These studies provide complete structural insights and calculate key molecular descriptors related to chemical reactivity and electrochemical behavior. mdpi.com A significant finding is the linear correlation between DFT-computed energies of frontier molecular orbitals (HOMO/LUMO) and experimentally measured oxidation and reduction potentials, proving the predictive power of these computational methods. mdpi.com
Computational tools are also crucial for guiding synthetic efforts. DFT calculations have been used to rationalize why certain reaction pathways are favored over others in the synthesis of complex azulene-embedded polycyclic aromatic hydrocarbons (PAHs), for instance, showing that specific substituents can facilitate desired cyclization reactions. rsc.orgrsc.org Moreover, theoretical calculations of properties like nucleus-independent chemical shift (NICS) are used to understand the aromaticity and electronic structure of novel azulene-pyridine fused systems, which is critical for designing new semiconductor materials. nsf.gov This predictive capability allows for the design of novel this compound architectures with optimized electronic and optical properties for next-generation materials.
Table 2: Computed Properties of Substituted Pyridyl-Azulenes via DFT This interactive table presents key molecular descriptors obtained from computational studies, highlighting the ability to predict electronic behavior.
| Compound Structure | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 4-(azulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine | -4.84 | -2.60 | 2.24 | mdpi.com |
| 4-(4,6,8-trimethylazulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine | -4.72 | -2.53 | 2.19 | mdpi.com |
| 4-(azulen-1-yl)-2,6-bis((E)-2-(furan-2-yl)vinyl)pyridine | -4.95 | -2.56 | 2.39 | mdpi.com |
| 4-(4,6,8-trimethylazulen-1-yl)-2,6-bis((E)-2-(furan-2-yl)vinyl)pyridine | -4.83 | -2.48 | 2.35 | mdpi.com |
Multifunctional Material Systems Incorporating this compound
The unique electronic structure of the azulene core—an electron-rich five-membered ring fused to an electron-deficient seven-membered ring—combined with the coordinating and electron-accepting properties of the pyridine moiety, makes this compound an attractive building block for multifunctional materials. nih.govacs.orgbohrium.com
A particularly promising application is in the field of photovoltaics. Recently, novel compounds based on 6-(4-pyridyl)azulene have been designed and synthesized for use as hole transport materials (HTMs) in perovskite solar cells. nih.gov The introduction of the pyridyl group was shown to improve the material's solubility and tune its energy levels for efficient hole extraction. nih.gov Devices incorporating these azulene-based HTMs have achieved impressive power conversion efficiencies, demonstrating the potential of this molecular design strategy in next-generation solar energy technology. nih.gov
Beyond photovoltaics, pyridyl-azulene derivatives are being explored for their potential as organic semiconductors. nsf.gov Azulene-pyridine-fused heteroaromatics have been synthesized and theoretical calculations, along with experimental studies, suggest their promise in this area, with some single-crystal structures exhibiting high hole mobilities. nsf.govacs.org Furthermore, the ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination makes pyridyl-azulenes excellent components for creating complex supramolecular structures, such as co-crystals and coordination polymers, which are themselves a class of functional materials. researchgate.net
Table 3: Performance of Perovskite Solar Cell with a 6-(4-Pyridyl)azulene-based Hole Transport Material (HTM) This interactive table summarizes the key performance metrics for a perovskite solar cell using the novel Azu-Py-OMeTPA hole transport material.
| Parameter | Value |
|---|---|
| HTM Name | Azu-Py-OMeTPA |
| Power Conversion Efficiency (PCE) | 18.10% |
| Short-Circuit Current Density (Jsc) | 22.84 mA/cm² |
| Open-Circuit Voltage (Voc) | 1.07 V |
| Fill Factor (FF) | 0.74 |
Data sourced from nih.gov.
Interdisciplinary Research with Allied Chemical Fields
The versatility of the this compound scaffold naturally fosters collaboration between different branches of chemistry, leading to innovative research at the interface of traditional disciplines.
Coordination and Supramolecular Chemistry: The pyridine unit is a classic ligand in coordination chemistry, capable of binding to a wide range of metal ions. nih.govwikipedia.org This makes this compound and its isomers highly valuable ligands for creating novel metal complexes and coordination polymers. acs.orgresearchgate.net The resulting materials can exhibit interesting magnetic, optical, or catalytic properties. Similarly, the pyridine nitrogen is an effective hydrogen bond acceptor, enabling the construction of intricate supramolecular assemblies and co-crystals through non-covalent interactions, a key area of supramolecular chemistry and crystal engineering. researchgate.netrsc.org
Materials Science: As detailed previously, the application of pyridyl-azulenes in perovskite solar cells nih.gov and organic field-effect transistors (OFETs) nih.govacs.org represents a strong connection to materials science. The design and synthesis of these molecules are directly aimed at creating new functional materials for electronic and optoelectronic devices. Research in this area involves not only chemical synthesis but also device fabrication and characterization, requiring a multidisciplinary approach.
Physical Organic Chemistry: The unusual electronic structure and photophysical properties of azulene, such as its S2-to-S0 fluorescence (anti-Kasha's rule), make it a subject of fundamental interest in physical organic chemistry. rsc.org The addition of a pyridine ring modulates these properties, and studying these effects through advanced spectroscopy and computational modeling provides deeper insights into structure-property relationships, aromaticity, and electronic transitions in non-benzenoid aromatic systems. nii.ac.jp
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
